Dextrorphan tartrate

Catalog No.
S525804
CAS No.
143-98-6
M.F
C21H29NO7
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextrorphan tartrate

CAS Number

143-98-6

Product Name

Dextrorphan tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C21H29NO7

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1

InChI Key

RWTWIZDKEIWLKQ-XCPWPWHNSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(9α,13α,14α)-17-Methyl-morphinan-3-ol (2R,3R)-2,3-Dihydroxybutanedioate; NIH 4591; d-3-Hydroxy-N-methylmorphinan Tartrate;

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

NMDA Receptor Antagonism and Neuroprotection

Dextrorphan tartrate acts as a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist. NMDA receptors play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders, including stroke and neurodegenerative diseases. By blocking these receptors, dextrorphan tartrate exhibits neuroprotective effects in animal models of stroke and ischemia, potentially reducing neuronal damage [].

Potential Therapeutic Applications

The neuroprotective properties of dextrorphan tartrate have sparked interest in its potential therapeutic applications for various neurological conditions. However, human clinical trials are limited due to concerns regarding its psychoactive effects and potential for abuse []. Ongoing research explores its use in:

  • Stroke: Studies investigate the efficacy of dextrorphan tartrate in reducing brain damage and improving functional outcomes after stroke [].
  • Neurodegenerative diseases: Research explores its potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's, where excitotoxicity plays a role [].

Dextrorphan tartrate is a chemical compound derived from dextrorphan, which is itself a metabolite of dextromethorphan, a common over-the-counter cough suppressant. The chemical formula for dextrorphan tartrate is C21H29NO7C_{21}H_{29}NO_{7} with a molecular weight of approximately 407.46 g/mol. It appears as a white crystalline powder and is known for its psychoactive properties, particularly as an NMDA receptor antagonist. Dextrorphan tartrate is often studied for its potential therapeutic applications, including its effects on the central nervous system and its role in pain management.

Dextrorphan tartrate acts as an NMDA receptor antagonist. NMDA receptors are glutamate receptors in the nervous system involved in learning and memory. By blocking these receptors, dextrorphan tartrate can produce dissociative anesthesia effects similar to those of PCP (phencyclidine) []. This property makes it valuable for researching NMDA receptor function and potential treatments for neurological disorders.

Typical of organic compounds. Its structure allows for:

  • Hydrolysis: In the presence of water, dextrorphan tartrate can break down into its constituent parts.
  • Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
  • Esterification: Dextrorphan tartrate can react with acids to form esters, which may alter its pharmacological properties.
  • Reduction: Certain functional groups can be reduced, potentially modifying its activity.

These reactions are significant for understanding how dextrorphan tartrate might behave in biological systems and during drug formulation.

Dextrorphan tartrate exhibits several biological activities:

  • NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate receptor, which is implicated in pain transmission and neuroplasticity.
  • Analgesic Properties: Dextrorphan tartrate has been shown to possess analgesic effects, making it a candidate for pain relief therapies.
  • Anticonvulsant Effects: Studies indicate that it may have anticonvulsant properties, providing potential applications in treating seizure disorders.
  • Psychoactive Effects: At higher doses, it can induce dissociative states and hallucinations, similar to other NMDA antagonists.

Dextrorphan tartrate can be synthesized through various methods:

  • From Dextromethorphan:
    • Dextromethorphan is metabolized in the body to produce dextrorphan through O-demethylation via cytochrome P450 enzymes (CYP2D6). This process can be mimicked in laboratory settings to produce dextrorphan.
  • Racemization and Separation:
    • The racemic mixture of hydroxy N-methylmorphinan can be separated using tartaric acid, followed by methylation of the hydroxyl group to yield dextrorphan tartrate.
  • Traditional Synthetic Routes:
    • Various synthetic routes have been developed using reagents like Raney nickel and other catalysts to improve yield and purity.

These methods reflect ongoing research into more efficient and environmentally friendly synthesis techniques.

Dextrorphan tartrate has several applications:

  • Pharmaceutical Uses: It is primarily researched for its potential use as an analgesic and anesthetic agent due to its NMDA receptor antagonism.
  • Research Tool: Used in pharmacological studies to better understand NMDA receptor functions and related pathways.
  • Potential Treatment for Neurological Disorders: Investigated for its efficacy in treating conditions like neuropathic pain and epilepsy.

Interaction studies involving dextrorphan tartrate focus on its pharmacokinetic and pharmacodynamic profiles:

  • Cytochrome P450 Interactions: Dextrorphan is metabolized by CYP2D6 and CYP3A4; variations in these enzymes can affect drug metabolism and efficacy.
  • Drug-drug Interactions: Research indicates that dextrorphan may interact with other medications that affect serotonin levels or NMDA receptors, necessitating caution in polypharmacy scenarios.

These studies are crucial for understanding how dextrorphan tartrate might interact with other therapeutic agents.

Dextrorphan tartrate shares structural similarities with several compounds within the morphinan class. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
DextromethorphanC18H25NOC_{18}H_{25}NOCommonly used as a cough suppressant; precursor to dextrorphan.
LevorphanolC17H23NOC_{17}H_{23}NOOpioid analgesic with significant pain-relieving properties.
RacemorphanC18H25NOC_{18}H_{25}NOA racemic mixture with both dextrorphan and levorphanol; less selective than dextrorphan.
ButamirateC20H30N2O4C_{20}H_{30}N_2O_4Antitussive agent without opioid effects; structurally distinct but functionally similar.

Uniqueness of Dextrorphan Tartrate

Dextrorphan tartrate's uniqueness lies in its specific combination of NMDA receptor antagonism and opioid receptor activity, which differentiates it from other similar compounds that may either lack these properties or exhibit them to a lesser extent. Its dual action makes it a candidate for further research into novel analgesics or treatments for neurological conditions.

Dextrorphan has evolved from being merely recognized as a metabolite of dextromethorphan to becoming a focal point in neuropharmacological research. Initial studies in the 1950s identified dextrorphan as the primary active metabolite of dextromethorphan, but its unique pharmacological profile only became fully appreciated in subsequent decades. The tartrate salt form has gained particular importance in research settings due to its enhanced stability and solubility characteristics compared to the free base form.

The compound's significance expanded significantly when researchers discovered its noncompetitive antagonism of N-methyl-D-aspartate (NMDA) receptors, establishing dextrorphan as part of an important class of compounds with potential applications in treating neurological disorders and protecting against neuronal damage. This mechanism differs substantially from traditional opioids and represents one of the most intriguing aspects of dextrorphan's pharmacological profile.

Experimental models have consistently demonstrated dextrorphan's ability to inhibit excitatory amino acid-evoked neuronal responses and protect neurons from glutamate-induced cytotoxicity, positioning it as a compound of interest for neuroprotective applications.

Relationship to Dextromethorphan as Metabolite

Dextrorphan emerges as the primary active metabolite of dextromethorphan through O-demethylation, a process predominantly catalyzed by cytochrome P450 2D6 (CYP2D6). This metabolic relationship is fundamental to understanding both the pharmacology of dextromethorphan and the biological significance of dextrorphan in clinical settings.

Following oral administration of dextromethorphan, the pharmacokinetic profile reveals interesting patterns in extensive metabolizers. After a single 30 mg dose of dextromethorphan hydrobromide, the major metabolites in plasma are conjugated dextrorphan and conjugated 3-hydroxymorphinan, with free dextrorphan concentrations approximately 100-fold lower than conjugated forms. Notably, parent dextromethorphan often remains undetectable in extensive metabolizers, highlighting the rapid and extensive conversion to dextrorphan.

The pharmacological significance of this metabolic pathway becomes even more apparent when considering that dextrorphan produces phencyclidine-like behavioral effects in animals and exhibits anticonvulsant and neuroprotective properties in various experimental models. These effects differ substantially from those of the parent compound, demonstrating the critical importance of metabolism in determining the overall activity profile of dextromethorphan-containing medications.

Classification within the Morphinan Family

Dextrorphan belongs to the morphinan class of compounds, a diverse chemical family that encompasses opioid analgesics, antitussives, and dissociative agents. The morphinan structure consists of a phenanthrene core with specific ring configurations that contribute to its pharmacological properties.

The characteristic structural features of morphinans include a phenanthrene nucleus where the A ring remains aromatic while the B and C rings are saturated. Additionally, an extra nitrogen-containing six-membered saturated ring (the D ring) attaches to carbons 9 and 13 of the core structure, with the nitrogen atom positioned at position 17 of the composite molecule. Dextrorphan specifically features a hydroxyl group at position 3 of this framework, which distinguishes it from its parent compound dextromethorphan, which contains a methoxy group at this position.

Within the morphinan family, compounds can be categorized based on their primary mechanism of action: μ-opioid receptor agonists (analgesics like morphine) or NMDA receptor antagonists (dissociatives like dextrorphan). This mechanistic diversity within a structurally related family highlights the sensitivity of biological targets to subtle structural modifications.

Stereochemical Significance and Enantiomeric Considerations

The stereochemistry of dextrorphan represents a defining characteristic that profoundly influences its pharmacological activity. As indicated by the "dextro" prefix, dextrorphan is the dextrorotatory (+) enantiomer of 3-hydroxy-N-methylmorphinan.

This stereochemical configuration has profound functional consequences. The physiological behavior of morphinans correlates strongly with the spatial orientation of their rings, particularly the relationship between the aromatic A ring, the nitrogen-containing D ring, and the bridge connecting these rings formed by carbons 9, 10, and 11. When the D ring is positioned "below" the core (dextrorotatory configuration), as in dextrorphan, the analgesic and euphoric properties typically associated with opioids are dramatically reduced or eliminated, while certain pharmacological effects such as cough suppression and NMDA antagonism are retained.

In contrast, levorphanol—the levorotatory enantiomer—exhibits much stronger opioid receptor binding and classic opioid effects. This dramatic pharmacological divergence between enantiomers highlights the exquisite stereoselectivity of biological targets and has significant implications for therapeutic applications and safety profiles.

Historical Development of Synthetic Pathways

The development of synthetic pathways for dextrorphan tartrate is intricately linked to the history of dextromethorphan synthesis, given their structural relationship and the importance of stereochemical control in their production.

The foundational work began in the 1940s when the racemic parent compound racemorphan was first described in Swiss and US patent applications filed by Hoffmann-La Roche in 1946 and 1947, with a patent granted in 1950. A critical advancement came in 1952 with the publication of methods for resolving the two isomers of racemorphan using tartaric acid. This resolution technique remains relevant for producing stereochemically pure dextrorphan tartrate.

The traditional synthetic approach involves racemate separation using tartaric acid, particularly D-tartrate, which preferentially forms a crystalline salt with the (+)-isomer, allowing isolation of stereochemically pure dextrorotatory compounds. Alternative synthetic routes have been developed over time, including Grewe's cyclization and its subsequent improvements, which offer advantages in terms of handling, yield, and product purity.

The effective separation of enantiomers using tartaric acid also explains the historical preference for the tartrate salt form of dextrorphan in pharmaceutical and research applications, as this form emerges naturally from the resolution process and offers favorable physicochemical properties.

Evolution of Research Applications

Research applications for dextrorphan have expanded significantly beyond its initial characterization as a dextromethorphan metabolite, with growing interest in its unique pharmacological profile and therapeutic potential.

A major research direction has focused on exploiting dextrorphan's neuroprotective properties. Studies in animal models of cerebral ischemia have demonstrated significant reductions in infarct volume following treatment with dextrorphan, particularly in models of transient ischemia. One notable study reported a 61% reduction in infarct volume following transient middle cerebral artery occlusion in rats treated with dextrorphan. However, this protective effect appears more limited in models of permanent occlusion, suggesting constraints on its therapeutic potential in more severe ischemic conditions.

Additionally, dextrorphan's interactions with NMDA receptors have been characterized in increasing detail, revealing complex effects on channel kinetics. Its interactions with opioid receptors have also been investigated, demonstrating that while dextrorphan can bind to μ, δ, and κ opioid receptors, it does so with significantly lower affinity than levorphanol and functions primarily as an antagonist rather than an agonist at these sites.

More recent research has explored potential applications in pain management, particularly for conditions involving central sensitization, based on dextromethorphan's established effects on temporal summation of pain and assuming similar activity from its metabolite dextrorphan.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

407.19440226 g/mol

Monoisotopic Mass

407.19440226 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

NFM769433K

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

143-98-6

Wikipedia

Dextrorphan tartrate

Dates

Modify: 2023-08-15

Explore Compound Types